AT₂ Receptor Binding Affinity: Ki = 270 nM — Direct Comparison with PD 123319 and Losartan
The target compound binds to the human angiotensin II type 2 (AT₂) receptor with a Ki of 270 nM, as measured by displacement of [¹²⁵I]Sar-Ile-angiotensin II in HEK293 cells expressing recombinant human AT₂ receptor [1]. By comparison, the reference AT₂ antagonist PD 123319 exhibits an IC₅₀ of 34 nM in rat adrenal tissue and 210 nM in rat brain preparations [2], while the AT₁-selective antagonist losartan shows an IC₅₀ of approximately 20 nM against the AT₁ receptor . The target compound thus demonstrates ~8-fold lower AT₂ potency than PD 123319 (rat adrenal) but occupies a distinct chemical space as an adamantane-piperidine-imidazole hybrid rather than a classical imidazole-based sartan or tetrahydroimidazopyridine scaffold.
| Evidence Dimension | AT₂ receptor binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 270 nM (human AT₂, HEK293 cells) |
| Comparator Or Baseline | PD 123319: IC₅₀ = 34 nM (rat adrenal AT₂) / 210 nM (rat brain AT₂). Losartan: IC₅₀ = 20 nM (AT₁ receptor) |
| Quantified Difference | ~8-fold lower potency vs. PD 123319 (rat adrenal); distinct receptor subtype selectivity profile (AT₂-biased vs. losartan AT₁) |
| Conditions | [¹²⁵I]Sar-Ile-Ang II displacement, human AT₂ receptor expressed in HEK293 cells, 240 min incubation (target compound); rat adrenal/brain membrane preparations (PD 123319) |
Why This Matters
This quantitative affinity data enables direct benchmarking against established AT₂ and AT₁ pharmacological tools, defining the compound's utility window for AT₂ receptor studies where moderate affinity combined with a non-sartan chemotype is desired.
- [1] BindingDB. BDBM50030814 / CHEMBL2086892. Affinity Data: Ki = 270 nM. Displacement of [125I]Sar-Ile-angiotensin 2 from human AT₂ receptor expressed in HEK293 cells, 240 min incubation. View Source
- [2] Adooq Bioscience. PD 123319 ditrifluoroacetate Datasheet. IC₅₀ values: 34 nM (rat adrenal tissue), 210 nM (rat brain). Potent, selective AT₂ receptor antagonist. View Source
